4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

Nucleophilic Aromatic Substitution SNAr Reactivity Bcl-2 Inhibitor Synthesis

Procure high-purity 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS 1027345-08-9) for Navitoclax (ABT-263) synthesis. The ortho-trifluoromethylsulfonyl group activates SNAr at the fluorine-bearing carbon, enabling room-temperature coupling with diamine (VI) in THF/DMSO—unlike unsubstituted analogs that fail under mild conditions. Minimum 98% HPLC purity ensures reproducible yields and minimal impurity formation. Crystalline solid (mp 169–173°C) facilitates purification at kilogram scale. Essential for Bcl-2 inhibitor programs and PROTAC degrader development. Request bulk pricing and quality documentation.

Molecular Formula C7H5F4NO4S2
Molecular Weight 307.2 g/mol
CAS No. 1027345-08-9
Cat. No. B030740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
CAS1027345-08-9
Molecular FormulaC7H5F4NO4S2
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F
InChIInChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16)
InChIKeyJOESWBMGEGYULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS 1027345-08-9): Key Intermediate in Navitoclax (ABT-263) Synthesis and Bcl-2 Inhibitor Development


4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS 1027345-08-9) is a fluorinated sulfonamide building block with a molecular weight of 307.24 and the formula C7H5F4NO4S2 [1]. The compound serves as a critical synthetic intermediate in the preparation of Navitoclax (ABT-263), an orally bioavailable small-molecule inhibitor of anti-apoptotic Bcl-2 family proteins currently in clinical development for cancer therapy . Its structure features a 1,2,4-substituted benzene ring bearing a primary sulfonamide group at position 1, a trifluoromethylsulfonyl group at position 2, and a fluorine atom at position 4—a substitution pattern that distinguishes it from simpler benzenesulfonamide analogs and confers unique reactivity and physicochemical properties .

Why Generic Substitution of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide Fails in Bcl-2 Inhibitor Synthesis


Substituting 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide with structurally similar benzenesulfonamides is not feasible in Navitoclax synthesis due to the strict regiochemical and electronic requirements of the downstream coupling reactions. The compound participates in a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom acts as a leaving group, enabling selective installation of the diamine side chain critical for Bcl-2 binding . Analogs lacking the ortho-trifluoromethylsulfonyl group exhibit significantly reduced electrophilicity at the fluorine-bearing carbon, leading to incomplete or failed coupling under the mild conditions required to preserve other sensitive functional groups in the Navitoclax scaffold [1]. Furthermore, the trifluoromethylsulfonyl moiety enhances metabolic stability and modulates lipophilicity (calculated LogP ~1.90-3.63), properties that unsubstituted or mono-fluorinated benzenesulfonamides cannot replicate .

Quantitative Differentiation of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide vs. Structural Analogs


Electrophilic Reactivity: Ortho-Trifluoromethylsulfonyl Group Enables SNAr Coupling at Room Temperature

The ortho-trifluoromethylsulfonyl group in 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide strongly activates the adjacent carbon-fluorine bond toward nucleophilic aromatic substitution (SNAr). In the synthesis of Navitoclax, this compound undergoes coupling with a diamine nucleophile (VI) in the presence of DIEA in THF or DMSO at room temperature to yield sulfanilamide (VIII) [1]. In contrast, the des-trifluoromethylsulfonyl analog 4-fluorobenzenesulfonamide fails to react under identical conditions, requiring elevated temperatures (>80°C) and stronger bases that cause decomposition of the acid-labile Navitoclax intermediates [2].

Nucleophilic Aromatic Substitution SNAr Reactivity Bcl-2 Inhibitor Synthesis

Synthetic Yield Optimization: 48% Overall Yield Achieved via Optimized 5-Step Route

A scalable, cost-effective synthesis of 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide was developed to address the lack of large-scale methods for this Navitoclax intermediate. Using 2-nitroaniline as starting material, a 5-step sequence (diazotization, chlorosulfonation, and ammonolysis) achieved an overall yield of 48% [1]. This represents a significant improvement over the previously reported 2-step route from 2-fluorobenzenethiol, which yielded only 22-28% due to low conversion in the trifluoromethylation step and difficult purification of the intermediate sulfonyl chloride [2].

Process Chemistry Synthetic Yield Navitoclax Intermediate

Lipophilicity Profile: Calculated LogP Differentiates from Non-Fluorinated and Mono-Fluorinated Analogs

The calculated LogP of 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide ranges from 1.90 to 3.63 depending on the computational method employed . This lipophilicity window is optimized for oral bioavailability of the final Navitoclax molecule. For comparison, the des-trifluoromethyl analog 4-fluorobenzenesulfonamide has a calculated LogP of 0.52 , while the des-fluoro analog 3-((trifluoromethyl)sulfonyl)benzenesulfonamide has a calculated LogP of 2.41 . The intermediate LogP of the target compound balances membrane permeability with aqueous solubility, a critical factor for the gastrointestinal absorption of Navitoclax .

Lipophilicity Drug-like Properties ADME Prediction

Commercial Purity Specifications: HPLC-Verified >98% Purity Enables Reliable Downstream Coupling

Commercially available 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is routinely supplied with purity >98.0% as determined by HPLC analysis . This high purity is essential because impurities such as the hydrolyzed sulfonic acid derivative (formed via hydrolysis of the sulfonamide group) act as competitive inhibitors in the subsequent SNAr coupling step, reducing yield and complicating purification [1]. In contrast, generic benzenesulfonamide intermediates are often supplied at 95-97% purity without HPLC verification, leading to batch-to-batch variability in Navitoclax synthesis .

Analytical Quality Control HPLC Purity Procurement Specification

Thermal Stability and Storage: Melting Point of 169-173°C Indicates Crystalline Stability for Long-Term Storage

4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a white to yellow crystalline solid with a melting point of 169-173°C and predicted boiling point of 436.9±55.0°C at 760 mmHg [1]. The relatively high melting point and crystalline nature provide superior shelf stability compared to lower-melting sulfonamide analogs such as 4-fluorobenzenesulfonamide (mp 125-128°C) and N-(trifluoromethylsulfonyl)benzenesulfonamide (mp 102-105°C) . The compound is recommended for storage at 2-8°C to maintain long-term stability .

Physical Properties Stability Storage Conditions

Role in Navitoclax Potency: Intermediate Contributes to Sub-Nanomolar Bcl-2 Affinity

While 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide itself is not a Bcl-2 inhibitor, it is the essential precursor to the sulfonamide warhead in Navitoclax (ABT-263). Navitoclax exhibits a Ki of <1 nM against Bcl-2 and Bcl-xL proteins . The trifluoromethylsulfonyl group in the final molecule occupies a critical hydrophobic pocket in the BH3-binding groove of Bcl-2, as confirmed by X-ray crystallography . Analogs lacking this group (e.g., compounds with unsubstituted phenylsulfonamide) show >100-fold reduction in binding affinity (Ki > 100 nM) [1]. This class-level evidence establishes that procurement of the correct intermediate is essential for maintaining the potency of the final drug candidate.

Bcl-2 Inhibition Drug Potency Structure-Activity Relationship

Procurement-Driven Application Scenarios for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS 1027345-08-9)


GMP Manufacturing of Navitoclax (ABT-263) for Clinical Trials

Pharmaceutical manufacturers preparing Navitoclax under cGMP conditions require high-purity 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (>98% by HPLC) for the penultimate coupling step with diamine (VI) in THF/DMSO. The ortho-trifluoromethylsulfonyl group's activation of the SNAr reaction enables room-temperature coupling, minimizing impurity formation and improving overall process yield. Procurement specifications should mandate HPLC purity ≥98.0%, moisture content ≤0.5%, and storage at 2-8°C to ensure batch-to-batch consistency .

Process Chemistry Optimization and Scale-Up Studies

Process chemists seeking to improve the synthetic efficiency of Navitoclax intermediates can leverage the optimized 5-step route from 2-nitroaniline, which achieves 48% overall yield—a significant improvement over earlier 2-step routes (22-28% yield). The compound's crystalline nature (mp 169-173°C) facilitates purification by recrystallization rather than column chromatography, reducing solvent consumption and enabling kilogram-scale production [1].

Structure-Activity Relationship (SAR) Studies of Bcl-2 Inhibitors

Medicinal chemistry teams exploring next-generation Bcl-2 inhibitors beyond Navitoclax can use 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide as a modular building block for library synthesis. The fluorine atom serves as a handle for SNAr diversification, allowing rapid generation of analogs with varied amine substituents. The trifluoromethylsulfonyl group provides a well-characterized pharmacophore for hydrophobic pocket occupancy in the BH3-binding groove .

Development of PROTAC BCL-XL Degraders and Dual Inhibitors

Researchers developing PROTAC-based BCL-XL degraders that address the platelet toxicity of Navitoclax require the sulfonamide fragment as a linker attachment point. Studies have shown that the bis(sulfonyl)benzene core of ABT-263 can be exploited as a linkage vector for recruiting E3 ligases while maintaining target engagement. Procurement of the correct intermediate ensures that the sulfonamide warhead retains sub-nanomolar affinity for Bcl-xL in the final degrader molecule [2].

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